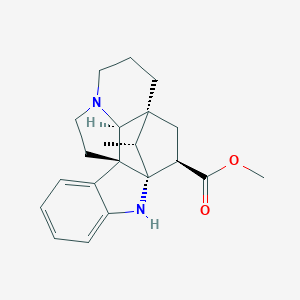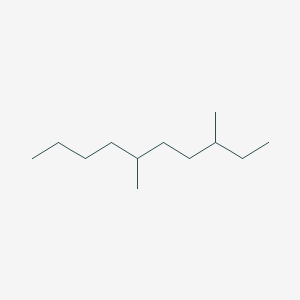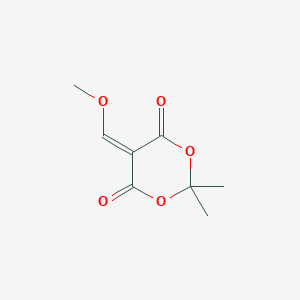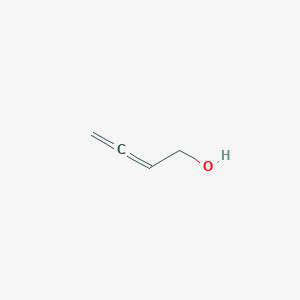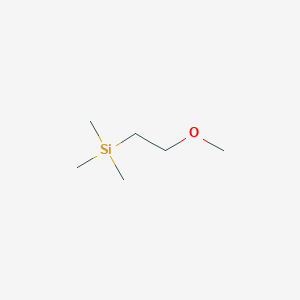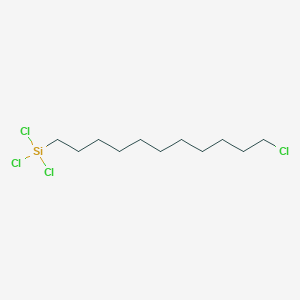
11-Chloroundecyltrichlorosilane
Overview
Description
Lehmannine is a quinolizidine bioalkaloid isolated from the plant Sophora alopecuroides. It is known for its antibacterial, anti-inflammatory, and anti-tumor activities . The compound has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol . Lehmannine is a solid substance that ranges in color from white to yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lehmannine can be synthesized through various chemical processes. The isolation of alkaloids, including lehmannine, typically involves extraction under neutral or basic conditions, followed by chromatographic techniques . The specific synthetic routes for lehmannine involve the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline solutions .
Industrial Production Methods: Industrial production of lehmannine involves the extraction of the compound from the roots of Sophora alopecuroides. The process includes steps such as basification, ion exchange, and column chromatography . These methods ensure the purity and yield of lehmannine suitable for scientific research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Lehmannine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can form N-oxides through oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving lehmannine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of lehmannine include lehmannine N-oxide and other derivatives that retain the quinolizidine structure .
Scientific Research Applications
Lehmannine has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactions . In biology and medicine, lehmannine’s antibacterial, anti-inflammatory, and anti-tumor activities make it a valuable compound for developing new therapeutic agents . Additionally, lehmannine is used in the pharmaceutical industry for the development of drugs targeting various diseases, including cancer .
Mechanism of Action
Lehmannine is structurally similar to other quinolizidine alkaloids such as matrine, oxymatrine, and sophoridine . lehmannine is unique in its specific bioactive properties and molecular structure. Unlike matrine and oxymatrine, which are primarily known for their anti-inflammatory and anti-cancer activities, lehmannine also exhibits significant antibacterial properties
Comparison with Similar Compounds
Properties
IUPAC Name |
trichloro(11-chloroundecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl4Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIWSXYGRYXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
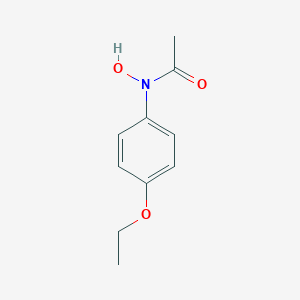

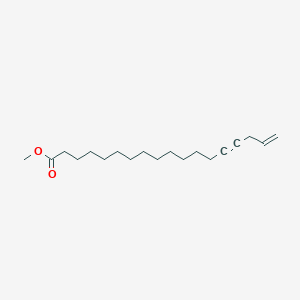
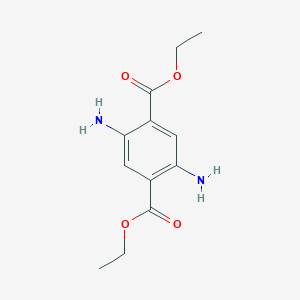
![pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene](/img/structure/B102450.png)
